Intrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

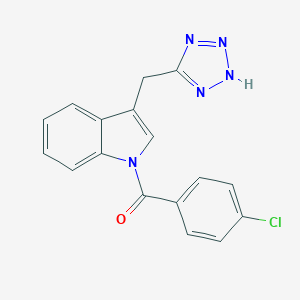

(4-chlorophenyl)-[3-(2H-tetrazol-5-ylmethyl)indol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O/c18-13-7-5-11(6-8-13)17(24)23-10-12(9-16-19-21-22-20-16)14-3-1-2-4-15(14)23/h1-8,10H,9H2,(H,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHHGGFQZRPUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166771 | |

| Record name | Intrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15992-13-9 | |

| Record name | Intrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15992-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intrazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015992139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CFY5Y69AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Itraconazole: A Repurposed Antifungal as a Potent Hedgehog Signaling Pathway Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The discovery of small molecule inhibitors targeting this pathway has provided promising new avenues for cancer therapy. Itraconazole (B105839), an FDA-approved triazole antifungal agent, has been identified as a potent antagonist of the Hh pathway.[3][4] This document provides a comprehensive technical overview of itraconazole's mechanism of action as a Hedgehog inhibitor, presents quantitative data on its efficacy, details key experimental protocols for its study, and offers visual representations of the underlying biological and experimental frameworks. Itraconazole distinguishes itself by acting on the core pathway component, Smoothened (SMO), at a site distinct from other well-known inhibitors, offering a potential solution to acquired resistance observed with other SMO antagonists.[5][6]

The Hedgehog Signaling Pathway: A Brief Overview

The canonical Hedgehog signaling pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to the twelve-pass transmembrane receptor Patched (PTCH).[1] In the absence of the ligand, PTCH tonically inhibits the seven-transmembrane protein Smoothened (SMO), preventing its localization to the primary cilium.[1][3] Upon Hh ligand binding, PTCH's inhibition of SMO is relieved. This allows SMO to accumulate in the primary cilium, triggering a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[1][5] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes, such as PTCH1 and GLI1, which regulate cell proliferation, survival, and differentiation.[3][5] Aberrant activation of this pathway, often due to mutations in PTCH or SMO, is a known driver of tumorigenesis.[2][7]

Itraconazole's Mechanism of Action

Itraconazole inhibits the Hh pathway through a mechanism distinct from its antifungal activity, which targets lanosterol (B1674476) 14α-demethylase.[5] Its anti-Hh activity is centered on SMO.

-

Direct Action on SMO: Itraconazole acts directly on SMO, downstream of PTCH. This is evidenced by its ability to inhibit the pathway in Ptch -/- cells, where the pathway is constitutively active.[3][8]

-

Distinct Binding Site: Crucially, itraconazole binds to SMO at a site different from that of cyclopamine (B1684311) and its derivatives (e.g., vismodegib).[3][5] This is supported by non-competitive inhibition kinetics and its efficacy against SMO mutants that confer resistance to cyclopamine-competitive antagonists.[3]

-

Inhibition of SMO Ciliary Accumulation: Upon pathway activation, SMO translocates to and accumulates within the primary cilium. Itraconazole effectively prevents this SHH-induced accumulation of SMO in the primary cilium, a key step in signal transduction.[3][4]

-

Overcoming Drug Resistance: A significant advantage of itraconazole is its ability to inhibit Hh pathway activity in the context of SMO mutations, such as SMOD477G (formerly D473H), which confer resistance to vismodegib.[5][9] This makes it a valuable candidate for treating tumors that have developed resistance to first-line Hh inhibitors.

Quantitative Data on Itraconazole's Inhibitory Activity

The potency of itraconazole has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Inhibition of Hedgehog Pathway Activity

| Assay System | Cell Line | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Gli-Luciferase Reporter | Shh-Light2 (murine fibroblast) | IC50 | ~800 nM | [3] |

| Gli-Luciferase Reporter | Shh-Light2 (murine fibroblast) | IC50 (Hydroxy-itraconazole) | ~1.2 µM | [3] |

| Ptch-lacZ Reporter | Ptch-/- MEFs | IC50 | ~900 nM | [3] |

| Gli1 mRNA Expression | Medulloblastoma (MB) Spheres | IC50 | ~100 nM | [5] |

| Gli1 mRNA Expression | Murine BCC Cell Line (ASZ001) | IC50 (Des-triazole analogue 5b) | 0.02 µM (20 nM) |[10] |

Table 2: Efficacy Against Wild-Type vs. GDC-0449-Resistant SMO

| Assay System | SMO Status | Cell Line/Model | Endpoint | Itraconazole Effect | Reference(s) |

|---|---|---|---|---|---|

| In Vitro Signaling | Wild-Type (SMOWT) | Transfected NIH-3T3 | Hh Pathway Activity | Potent Inhibition | [5] |

| In Vitro Signaling | Resistant (SMOD477G) | Transfected NIH-3T3 | Hh Pathway Activity | Inhibition Retained | [5] |

| In Vivo Tumor Growth | Resistant (SMOD477G) | Medulloblastoma Allograft | Gli1 mRNA Expression | 43% Inhibition vs. Control | [5] |

| In Vivo Tumor Growth | Resistant (SMOD477G) | Medulloblastoma Allograft | Tumor Growth | Inhibition of Growth |[5] |

Table 3: In Vivo Efficacy in Tumor Models

| Tumor Model | Animal Model | Itraconazole Effect | Endpoint Measured | Reference(s) |

|---|---|---|---|---|

| Medulloblastoma | Mouse Allograft | Suppressed tumor growth | Tumor Volume, Gli1 mRNA | [3] |

| Basal Cell Carcinoma (BCC) | K14-CreER; Ptch+/-; p53fl/fl mice | Suppressed tumor growth | Tumor Size | [3] |

| Non-Small Cell Lung Cancer | Phase 0 Clinical Trial | Reduced Hh pathway activity | GLI1 Expression | [11] |

| Basal Cell Carcinoma (BCC) | Phase II Clinical Trial | Reduced tumor size by 24% | Tumor Size, GLI1 Expression |[11] |

Key Experimental Protocols

This section provides detailed methodologies for core experiments used to characterize itraconazole as a Hedgehog pathway inhibitor.

Hh-Responsive Luciferase Reporter Assay

This is the standard cell-based assay for quantifying Hh pathway activity.[1]

-

Objective: To measure the dose-dependent inhibition of Hh pathway-driven reporter gene expression by itraconazole.

-

Cell Line: Shh-Light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct (for normalization).[3]

-

Protocol:

-

Cell Plating: Plate Shh-Light2 cells in 96-well plates at a density that allows for confluence after 24-48 hours.

-

Starvation: Once cells are ~70-80% confluent, replace the growth medium with a low-serum medium (e.g., 0.5% bovine calf serum) and incubate for 24 hours. This synchronizes the cells and enhances Hh responsiveness.

-

Treatment: Prepare serial dilutions of itraconazole in low-serum medium. Add the compound to the cells.

-

Stimulation: Concurrently, stimulate the Hh pathway by adding a conditioned medium containing the active N-terminal fragment of Sonic Hedgehog (SHHN CM) or a purified recombinant SHH protein. Include control wells with vehicle only (e.g., DMSO) and stimulated wells without the inhibitor.

-

Incubation: Incubate the plates for 30-48 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the logarithm of itraconazole concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quantitative Real-Time PCR (qPCR) for Hh Target Genes

-

Objective: To quantify the effect of itraconazole on the mRNA expression levels of direct Hh target genes, such as Gli1 and Ptch1.

-

Cell Lines/Tissues: Any Hh-responsive cell line (e.g., medulloblastoma cells) or tumor tissue from in vivo studies.

-

Protocol:

-

Treatment: Treat cells in culture with itraconazole at various concentrations for a specified time (e.g., 24-48 hours). For tissue samples, harvest them from treated and control animals.

-

RNA Extraction: Isolate total RNA from cells or homogenized tissue using a TRIzol-based method or a commercial RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green or TaqMan-based qPCR master mix. Include primers specific for the target genes (Gli1, Ptch1) and a housekeeping gene for normalization (e.g., GAPDH, Actb).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of target genes is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.

-

Immunofluorescence for SMO Ciliary Localization

-

Objective: To visually assess the effect of itraconazole on the SHH-induced translocation of SMO to the primary cilium.

-

Cell Line: NIH-3T3 cells or other ciliated cell lines.

-

Protocol:

-

Cell Culture: Grow cells on glass coverslips to sub-confluency.

-

Starvation: Induce ciliogenesis by serum starvation for 24 hours.

-

Treatment and Stimulation: Pre-treat cells with itraconazole or vehicle for 1-2 hours, followed by stimulation with SHH ligand for 2-4 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 1 hour.

-

Primary Antibody Incubation: Incubate coverslips overnight at 4°C with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).

-

Secondary Antibody Incubation: Wash the cells and incubate with species-appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature.

-

Mounting and Imaging: Mount the coverslips onto glass slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Microscopy: Acquire images using a fluorescence or confocal microscope. Quantify the percentage of cilia positive for SMO staining in each treatment condition.

-

In Vivo Tumor Allograft/Xenograft Model

-

Objective: To evaluate the efficacy of systemically administered itraconazole in inhibiting the growth of Hh-dependent tumors.

-

Animal Model: Immunocompromised mice (for human xenografts) or syngeneic mice (for murine allografts, e.g., from Ptch1+/- mice).[5][7]

-

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of Hh-dependent tumor cells (e.g., medulloblastoma cells) into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Prepare itraconazole in a suitable vehicle (e.g., cyclodextrin-based solution). Administer the drug to the treatment group via oral gavage (e.g., 100 mg/kg, twice daily).[3] Administer vehicle to the control group.

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.

-

Endpoint: Continue treatment for a predefined period (e.g., 2-4 weeks) or until tumors in the control group reach a maximum allowable size.

-

Tissue Harvest and Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be snap-frozen for RNA/protein analysis (e.g., qPCR for Gli1) and the other portion fixed in formalin for histological or immunohistochemical analysis.

-

Conclusion and Future Directions

Itraconazole has been robustly characterized as a potent inhibitor of the Hedgehog signaling pathway. Its unique mechanism of action, involving a distinct binding site on SMO, allows it to circumvent common resistance mechanisms that limit the efficacy of other SMO-targeted therapies.[5][12] The quantitative data from numerous preclinical and early clinical studies underscore its potential as an anti-cancer agent, particularly for Hh-driven malignancies like basal cell carcinoma.[11][13] The detailed experimental protocols provided herein serve as a guide for further investigation into its therapeutic applications and for the development of novel analogues with improved pharmacokinetic and pharmacodynamic properties.[10][14] Future research should continue to explore itraconazole in combination therapies and expand its clinical evaluation in patients with tumors resistant to first-generation Hedgehog inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of hedgehog signaling by stereochemically defined des-triazole itraconazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Itraconazole and arsenic trioxide inhibit Hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Itraconazole's Effect on Ergosterol Biosynthesis: A Technical Guide

Introduction

Ergosterol (B1671047) is a sterol that resides in the cell membranes of fungi, where it fulfills crucial functions analogous to cholesterol in mammalian cells. It is essential for regulating membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][2] Due to its vital role and its absence in animal cells, the ergosterol biosynthesis pathway is a prime target for antifungal drug development.[1][3] Itraconazole (B105839), a broad-spectrum triazole antifungal agent, operates by disrupting this critical pathway, leading to fungal cell growth inhibition and death.[2][4] This technical guide provides an in-depth examination of itraconazole's mechanism of action, supported by quantitative data and detailed experimental protocols for researchers in mycology and drug development.

Core Mechanism of Action

The primary mechanism of action of itraconazole is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (also known as CYP51 or Erg11).[2][5][6] This enzyme is critical for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the multi-enzyme pathway that produces ergosterol.[1][7]

Itraconazole's triazole moiety binds to the heme iron atom in the active site of CYP51, preventing the substrate, lanosterol, from binding and undergoing demethylation.[6] This inhibition has two major consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane.[2][3] This compromises the structural integrity and fluidity of the membrane, impairing its normal functions, including acting as a permeability barrier and supporting the activity of membrane-bound proteins.[2]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase causes the accumulation of its substrate, lanosterol, and other 14α-methylated precursor sterols like eburicol (B28769) and obtusifolione.[1][8] These methylated sterols are incorporated into the fungal membrane in place of ergosterol, which disrupts the normal packing of phospholipids, increases membrane permeability, and leads to cell lysis and death.[1][2]

This dual-action of ergosterol depletion and toxic precursor accumulation makes itraconazole a highly effective fungistatic and, at higher concentrations, fungicidal agent against a broad spectrum of fungal pathogens.[4]

Ergosterol Biosynthesis Pathway and Itraconazole Inhibition

The following diagram illustrates the major steps in the ergosterol biosynthesis pathway, highlighting the critical step inhibited by itraconazole.

Quantitative Data: Inhibitory Activity of Itraconazole

The potency of itraconazole can be quantified using two primary metrics: the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).

Table 1: IC50 Values of Itraconazole against Fungal CYP51

The IC50 value represents the concentration of itraconazole required to inhibit the activity of the target enzyme, CYP51, by 50% in an in vitro enzymatic assay. This provides a direct measure of the drug's potency against its molecular target.

| Fungal Species | Substrate Used | IC50 (µM) | Reference |

| Candida albicans | Lanosterol | ~0.026 (26 nM) | [9] |

| Candida albicans | Not Specified | Tight-binding inhibitor | [10][11] |

| Malassezia globosa | Lanosterol | 0.188 ± 0.008 | [12] |

| Trichophyton rubrum | Not Specified | 0.26 | [12] |

| Acanthamoeba castellanii | Obtusifoliol | Tight-binding inhibitor | [13] |

| Cryptococcus neoformans | [14C]acetate (in vivo) | 0.006 ± 0.0047 | [8] |

Note: "Tight-binding inhibitor" indicates that the IC50 value is approximately half the enzyme concentration used in the assay, signifying very strong inhibition.[12]

Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Itraconazole

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It reflects the drug's activity against the whole organism and is a critical parameter in clinical settings.

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Trichophyton mentagrophytes | 0.0019 - 1.0 | 0.125 | - | [14][15] |

| Trichophyton rubrum | 0.0019 - 1.25 | 0.0313 | - | [15][16] |

| Chromoblastomycosis agents | 0.06 - 32.0 | 0.5 | 2.0 | [17] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of itraconazole's antifungal properties. Below are protocols for key experiments.

Protocol 1: Determination of IC50 via CYP51 Reconstitution Assay

This protocol describes an in vitro method to determine the potency of itraconazole against purified fungal CYP51 enzyme.

1. Materials and Reagents:

-

Purified, recombinant fungal CYP51

-

Purified, recombinant cytochrome P450 reductase (CPR)

-

Substrate: Lanosterol (or eburicol, obtusifoliol) dissolved in a suitable solvent (e.g., DMSO)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Itraconazole stock solution and serial dilutions

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing glycerol)

-

Reaction quench solution (e.g., strong acid or base)

-

Organic extraction solvent (e.g., ethyl acetate, hexane)

2. Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube or microplate well, combine the assay buffer, purified CYP51, and CPR (a typical molar ratio is 1:2 CYP51:CPR).[12][13]

-

Add Inhibitor: Add varying concentrations of itraconazole (e.g., from 0 to 5 µM) to the respective reaction wells.[10][18] Include a control with no itraconazole (vehicle only, e.g., DMSO).

-

Pre-incubation: Gently mix and pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate (e.g., 50 µM lanosterol) and the NADPH regenerating system.[12][13] The total reaction volume is typically between 0.5 to 1.0 mL.[18]

-

Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C with gentle shaking. The reaction time should be within the linear range of product formation.

-

Stop Reaction: Terminate the reaction by adding a quench solution.

-

Product Extraction: Extract the sterols from the aqueous mixture using an organic solvent. Vortex thoroughly and centrifuge to separate the phases.

-

Analysis: Transfer the organic phase to a new tube, evaporate the solvent, and reconstitute the sterol residue in a suitable solvent for analysis by HPLC or GC-MS to quantify the amount of product formed.

-

Data Analysis: Calculate the reaction velocity for each itraconazole concentration. Plot the relative velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of MIC by Broth Microdilution Method (CLSI M38-A2/M27-A)

This protocol outlines the standardized method for testing the susceptibility of fungi to antifungal agents.[14][17][19]

1. Materials and Reagents:

-

Fungal isolates to be tested

-

Itraconazole powder

-

Solvent for itraconazole (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Growth medium (e.g., RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS)

-

Spectrophotometer or plate reader

-

Sterile, distilled water

2. Procedure:

-

Prepare Drug Dilutions: Prepare a stock solution of itraconazole in DMSO. Perform serial two-fold dilutions in the growth medium directly in the 96-well plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[17]

-

Prepare Fungal Inoculum:

-

Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

-

Prepare a suspension of conidia or yeast cells in sterile water.

-

Adjust the suspension to a specific turbidity using a spectrophotometer to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.[19]

-

-

Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

-

Incubation: Incubate the plates at a specified temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours, depending on the fungal species' growth rate).[16]

-

Determine MIC Endpoint: The MIC is determined as the lowest concentration of itraconazole that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control well.[19] The endpoint can be read visually or spectrophotometrically by measuring optical density.

Protocol 3: Quantification of Cellular Ergosterol Content

This protocol allows for the direct measurement of ergosterol depletion in fungal cells after exposure to itraconazole.[3][20][21]

1. Materials and Reagents:

-

Fungal culture (liquid)

-

Itraconazole solution

-

Saponification reagent: 10-25% potassium hydroxide (B78521) (KOH) in methanol (B129727) or ethanol

-

Extraction solvent: n-hexane or cyclohexane

-

Sterile water

-

Ergosterol standard

-

HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)

2. Procedure:

-

Fungal Culture and Treatment: Grow the fungus in a liquid medium to mid-log phase. Treat the culture with a specific concentration of itraconazole (and a vehicle control) and incubate for a set period (e.g., 16 hours).[8]

-

Cell Harvesting: Harvest the fungal cells by centrifugation, wash them with sterile water, and determine the dry weight of a parallel sample.

-

Saponification (Alkaline Hydrolysis): Resuspend the cell pellet in the alcoholic KOH solution.[22] This step breaks open the cells and hydrolyzes lipids. Heat the mixture in a water bath (e.g., 70-80°C) for 30-120 minutes.[21][22]

-

Sterol Extraction: After cooling, add sterile water and the extraction solvent (e.g., n-hexane) to the sample.[22] Vortex vigorously for 1-3 minutes to extract the non-saponifiable sterols into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

-

Sample Preparation for Analysis: Carefully transfer the upper organic layer containing the sterols to a clean tube. Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., isopropanol, methanol) for analysis.

-

Quantification:

-

Inject the sample into an HPLC or GC-MS system.

-

Identify the ergosterol peak based on the retention time of the ergosterol standard.

-

Quantify the amount of ergosterol in the sample by comparing its peak area to a standard curve generated from known concentrations of the ergosterol standard.

-

-

Data Normalization: Express the ergosterol content as µg per mg of fungal dry weight.

Workflow and Logic Diagrams

Experimental Workflow for Ergosterol Quantification

The following diagram outlines the typical workflow for an experiment designed to quantify the effect of itraconazole on cellular ergosterol levels.

Itraconazole remains a cornerstone of antifungal therapy due to its effective and specific targeting of the fungal ergosterol biosynthesis pathway. Its inhibition of lanosterol 14α-demethylase disrupts fungal membrane integrity through both ergosterol depletion and the accumulation of toxic sterol intermediates. The quantitative data from IC50 and MIC assays consistently demonstrate its high potency across a range of fungal pathogens. The standardized protocols provided in this guide offer robust frameworks for researchers to further investigate the activity of itraconazole and to screen for novel antifungal agents targeting this essential fungal pathway.

References

- 1. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 2. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 3. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. droracle.ai [droracle.ai]

- 6. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of itraconazole on cytochrome P-450-dependent sterol 14 alpha-demethylation and reduction of 3-ketosteroids in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jcdr.net [jcdr.net]

- 16. In vitro MIC comparison of a test itraconazole brand versus 4 brands of itraconazole against clinical isolates of Trichophyton mentagrophytes and Trichophyton rubrum using broth dilution method and disc diffusion method - IP Indian J Clin Exp Dermatol [ijced.org]

- 17. Prediction of the Itraconazole Minimal Inhibitory Concentrations (MICs) of ... - MARIA L Scroferneker - Google 도서 [books.google.co.kr]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 22. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Itraconazole's Off-Target Effects In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a triazole antifungal agent, has garnered significant attention for its potent off-target anticancer activities. Beyond its established role in inhibiting fungal lanosterol (B1674476) 14α-demethylase, itraconazole exhibits a remarkable capacity to modulate critical cellular processes implicated in cancer progression, including signaling pathways, angiogenesis, and cell survival. This in-depth technical guide provides a comprehensive overview of the in vitro investigation of itraconazole's off-target effects. It summarizes key quantitative data, details experimental protocols for essential assays, and visualizes the complex signaling networks affected by this repurposed drug. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of itraconazole in oncology.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated route for cancer therapy development. Itraconazole, a widely used antifungal medication, has emerged as a compelling candidate for drug repurposing due to its well-documented off-target effects against various cancer types.[1][2] In vitro studies have been instrumental in elucidating the multifaceted mechanisms by which itraconazole exerts its anticancer effects. These mechanisms include the inhibition of crucial signaling pathways such as Hedgehog (Hh), Wnt/β-catenin, and phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR), as well as the suppression of angiogenesis and the induction of apoptosis and autophagy.[3][4][5] This guide provides a detailed examination of these in vitro off-target effects, offering both a summary of quantitative findings and a practical guide to the experimental methodologies employed in their investigation.

Off-Target Effects of Itraconazole: Quantitative Data Summary

The in vitro potency of itraconazole against various cancer-related processes has been quantified in numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of itraconazole's off-target effects across different cell lines and experimental conditions.

Table 1: Inhibition of Cellular Proliferation and Viability

| Cell Line | Cancer Type | Assay | IC50 | Treatment Duration | Citation(s) |

| SGC-7901 | Gastric Cancer | CCK-8 | 24.83 µM | 72 h | [6] |

| A375 | Melanoma | CCK-8 | 15.71 µM | 48 h | [3] |

| SK-MEL-28 | Melanoma | CCK-8 | 0.62 µM | 48 h | [3] |

| HUVEC | Endothelial Cells | Proliferation Assay | ~200 nM | Not Specified | [7] |

| HUVEC | Endothelial Cells | Proliferation Assay | 588 nM (VEGF-stimulated) | Not Specified | [8] |

| HUVEC | Endothelial Cells | Proliferation Assay | 689 nM (bFGF-stimulated) | Not Specified | [8] |

Table 2: Inhibition of Signaling Pathways

| Pathway | Cell Line | Assay | IC50 / Effect | Citation(s) |

| Hedgehog | Shh-Light2 | Luciferase Reporter | ~900 nM | [9] |

| Hedgehog | Ptch-/- MEFs | β-galactosidase | ~900 nM | [9] |

| Wnt/β-catenin | A375, SK-MEL-28 | Western Blot | Dose-dependent ↓ in Wnt3A, β-catenin | [3] |

| mTOR | HUVEC | Western Blot | Inhibition at ~200 nM | [7] |

| mTOR | A375, SK-MEL-28 | Western Blot | Dose-dependent ↓ in p-p70S6K, p-4E-BP1 | [3] |

Table 3: Induction of Apoptosis

| Cell Line | Cancer Type | Assay | Observation | Itraconazole Conc. | Treatment Duration | Citation(s) |

| SGC-7901 | Gastric Cancer | Annexin V/PI | Increased early apoptosis | 15 µM | 72 h | [6] |

| A375, A2058 | Melanoma | Flow Cytometry | Dose-dependent increase in apoptotic cells | Not Specified | 48 h | [10] |

| MKN45 | Gastric Cancer | Apoptosis Assay | 8.56-fold increase in apoptosis | 10 µM | 72 h | [11] |

| AGS | Gastric Cancer | Apoptosis Assay | 15.5-fold increase in apoptosis | 10 µM | 72 h | [11] |

Key Signaling Pathways Modulated by Itraconazole

Itraconazole's anticancer activity is attributed to its ability to interfere with multiple signaling cascades that are often dysregulated in cancer.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant reactivation in adults is linked to the development and progression of various cancers.[5] Itraconazole has been identified as a potent antagonist of the Hh pathway.[5][9] It is believed to act on the essential pathway component Smoothened (Smo), preventing its ciliary accumulation and subsequent downstream signaling.[9] This inhibition leads to the suppression of Gli transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[5][10]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. In vitro studies have shown that itraconazole can suppress this pathway by downregulating key components like Wnt3A and β-catenin, while upregulating the negative regulator Axin-1.[3][4] This leads to a reduction in the nuclear translocation of β-catenin and subsequent downregulation of its target genes, which are involved in cell proliferation and survival.[12]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is one of the most frequently activated signaling pathways in human cancer. Itraconazole has been shown to inhibit mTOR signaling, particularly in endothelial cells, which contributes to its anti-angiogenic effects.[7] This inhibition is mediated, at least in part, through the targeting of the voltage-dependent anion channel 1 (VDAC1), leading to the activation of AMP-activated protein kinase (AMPK), an upstream inhibitor of mTOR.[7] In cancer cells, itraconazole treatment leads to decreased phosphorylation of key mTORC1 downstream effectors like p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[3]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Itraconazole exhibits potent anti-angiogenic properties by directly targeting endothelial cells.[1][8] It inhibits endothelial cell proliferation, migration, and tube formation in response to various angiogenic stimuli, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[8] The anti-angiogenic mechanism of itraconazole involves the inhibition of mTOR signaling and the disruption of VEGFR2 glycosylation and trafficking.[7][13]

Other Off-Target Effects

Disruption of Cholesterol Trafficking

Itraconazole has been shown to interfere with intracellular cholesterol trafficking, leading to the accumulation of cholesterol in late endosomes and lysosomes.[14][15] This disruption of cholesterol homeostasis is thought to be an upstream event that contributes to the inhibition of both mTOR and VEGFR2 signaling.[13]

Induction of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or cell death depending on the context. In several cancer cell lines, itraconazole has been shown to induce autophagic cell death.[10] This is often linked to the inhibition of the Hedgehog or PI3K/Akt/mTOR pathways.[10] The induction of autophagy is characterized by the conversion of LC3-I to LC3-II and the formation of autophagosomes.[10]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to investigate the off-target effects of itraconazole.

Cell Viability and Proliferation Assays

6.1.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Itraconazole stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of itraconazole in complete medium.

-

Remove the medium from the wells and add 100 µL of the itraconazole dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

6.1.2. Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

-

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Itraconazole stock solution

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Protocol:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of itraconazole.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing itraconazole every 2-3 days.

-

When colonies are visible, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Itraconazole stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with itraconazole for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by itraconazole.

-

Materials:

-

Cell culture dishes

-

Cancer cell lines of interest

-

Complete culture medium

-

Itraconazole stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against target proteins (e.g., Gli1, β-catenin, p-p70S6K, LC3) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells and treat with itraconazole.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Autophagy Flux Assay (LC3 Turnover)

This assay measures the degradation of LC3-II in the presence and absence of lysosomal inhibitors to assess autophagic flux.

-

Materials:

-

Cell culture dishes

-

Cancer cell lines of interest

-

Complete culture medium

-

Itraconazole stock solution

-

Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)

-

Western blot reagents (as described above)

-

-

Protocol:

-

Seed cells and treat with itraconazole.

-

In a parallel set of wells, co-treat the cells with itraconazole and a lysosomal inhibitor for the last 2-4 hours of the treatment period.

-

Lyse the cells and perform Western blot analysis for LC3.

-

Compare the levels of LC3-II in cells treated with itraconazole alone to those co-treated with the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.

-

Conclusion

The in vitro evidence strongly supports the potential of itraconazole as a repurposed anticancer agent with a unique polypharmacological profile. Its ability to concurrently inhibit multiple, often interconnected, oncogenic signaling pathways, suppress angiogenesis, and induce programmed cell death provides a strong rationale for its continued investigation in oncology. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore and validate the off-target effects of itraconazole and other repurposed drugs. A thorough understanding of these in vitro mechanisms is paramount for the rational design of future preclinical and clinical studies aimed at harnessing the full therapeutic potential of itraconazole in the fight against cancer.

References

- 1. Inhibition of angiogenesis by the antifungal drug itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of high-dose itraconazole treatment on lipoproteins in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Itraconazole inhibits the Wnt/β-catenin signaling pathway to induce tumor-associated macrophages polarization to enhance the efficacy of immunotherapy in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Itraconazole as a Potential Anti-Cancer Agent: A Technical Guide

Abstract

Itraconazole (B105839) (ITZ), a triazole antifungal agent approved by the FDA, has garnered significant attention for its potent anti-cancer activities.[1][2] Originally designed to inhibit fungal lanosterol (B1674476) 14α-demethylase, its anti-neoplastic effects are attributed to distinct mechanisms, including the inhibition of critical signaling pathways such as Hedgehog and mTOR, potent anti-angiogenic activity, and the reversal of multidrug resistance.[3][4][5] This technical guide provides a comprehensive review of the preclinical and clinical evidence supporting the repurposing of itraconazole in oncology. It details the molecular mechanisms of action, summarizes quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways targeted by the drug.

Introduction

Drug repurposing represents a cost-effective and time-saving strategy in oncology.[3] Itraconazole, with its well-established safety profile from decades of clinical use in treating fungal infections, has emerged as a promising candidate for cancer therapy.[2][4] Its anti-cancer potential was first suggested by its ability to reverse P-glycoprotein-mediated chemoresistance.[3] Subsequent research has unveiled a multi-targeted profile, positioning itraconazole as a versatile agent for use in monotherapy or in combination with standard cytotoxic agents for various malignancies, including non-small cell lung cancer (NSCLC), prostate cancer, basal cell carcinoma (BCC), and others.[3][5][6]

Core Mechanisms of Anti-Cancer Activity

Itraconazole's anti-neoplastic effects are not linked to its primary antifungal action but stem from its ability to modulate several pathways crucial for tumor growth and survival.[3][7]

Inhibition of the Hedgehog (Hh) Signaling Pathway

The Hedgehog pathway is a vital regulator of embryonic development that is typically quiescent in adult tissues.[8][9] Its aberrant reactivation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[3][7] Itraconazole acts as a potent antagonist of the Hh pathway by directly targeting the essential transmembrane protein Smoothened (SMO).[7][10] Unlike other SMO antagonists like cyclopamine, itraconazole's mechanism involves preventing the ciliary accumulation of SMO that occurs upon Hh pathway stimulation.[7][10] This inhibition leads to the downstream suppression of GLI transcription factors, which regulate genes involved in cell proliferation and survival, such as BCL-2 and Cyclin D1.[9][11]

Anti-Angiogenesis

Tumor growth beyond 1-2 mm is dependent on angiogenesis, the formation of new blood vessels.[2][4] Itraconazole was identified as a potent anti-angiogenic agent in a screen of FDA-approved drugs.[12][13] It exerts this effect through multiple mechanisms:

-

VEGFR2 Inhibition: Itraconazole inhibits vascular endothelial growth factor (VEGF) signaling by impairing the proper glycosylation of VEGFR2, which in turn prevents receptor autophosphorylation and downstream activation.[3]

-

Endothelial Cell Cycle Arrest: It inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) by inducing a cell cycle arrest at the G1 phase.[14][15]

-

Inhibition of 14α-demethylase (14DM): While distinct from its antifungal action, inhibition of human 14DM, an enzyme involved in cholesterol biosynthesis, has been shown to be essential for endothelial cell proliferation and may partially mediate itraconazole's anti-angiogenic effects.[5][15]

In preclinical models of non-small cell lung cancer, oral itraconazole demonstrated significant single-agent activity, which was associated with a marked reduction in tumor vascularity.[12][16]

Inhibition of mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and is frequently hyperactivated in cancer.[17] Itraconazole inhibits the AKT/mTOR signaling pathway in various cancer cells, including glioblastoma, endometrial cancer, and melanoma.[3][17][18] This inhibition is thought to be linked to itraconazole's ability to disrupt intracellular cholesterol trafficking, which is crucial for the proper localization and activation of AKT at the plasma membrane.[17][19] By suppressing mTOR, itraconazole can induce autophagy, a cellular self-degradation process that can lead to growth arrest or cell death in cancer cells.[5][17]

Reversal of Multidrug Resistance (MDR)

Chemoresistance is a major obstacle in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[3] These transporters function as efflux pumps, reducing intracellular concentrations of cytotoxic drugs.[4] Itraconazole has been shown to inhibit P-gp, thereby reversing resistance to chemotherapeutic agents such as docetaxel (B913), daunorubicin, and paclitaxel (B517696) in various cancer models, including prostate, ovarian, and breast cancer.[3][4][20]

Preclinical and Clinical Evidence

Itraconazole has demonstrated anti-cancer efficacy in a wide range of preclinical models and clinical trials, both as a monotherapy and in combination with other agents.

Preclinical Data Summary

In vitro and in vivo studies have quantified the anti-neoplastic effects of itraconazole across numerous cancer types.

| Cancer Type | Model System | Key Findings | Quantitative Data | Citation |

| Glioblastoma | U87 & C6 cell lines; Xenograft mouse model | Dose-dependent growth arrest; induction of autophagy via AKT-mTOR inhibition. | IC50 < 5 µM in multiple cell lines. | [5] |

| Non-Small Cell Lung Cancer (NSCLC) | HUVEC; Primary NSCLC xenografts | Potent inhibition of endothelial cell proliferation, migration, and tube formation. | Single-agent tumor growth reduction by 72-79% in two xenograft models. | [4][12] |

| NSCLC | LX-14 & LX-7 xenografts | Enhanced anti-tumor efficacy of cisplatin. | Cisplatin alone: 48-75% tumor growth inhibition. Cisplatin + ITZ: 95-97% inhibition. | [21] |

| Melanoma | A375 & SK-MEL-28 cell lines; Xenograft model | Inhibited proliferation and colony formation; suppressed Hh, Wnt, and PI3K/mTOR pathways. | Dose-dependent decrease in cyclin D1 expression. | [11][18] |

| Endometrial Cancer | AN3-CA, HEC-1A, Ishikawa cell lines | Suppressed proliferation by inhibiting AKT/mTOR signaling. | Proliferation inhibited at 1-10 µM. | [17][19] |

| Breast Cancer | MCF-7 cells; Murine Ehrlich tumor model | Lipid nanocapsule formulation (M-ITC-LNC) enhanced tumor growth inhibition, apoptosis, and anti-angiogenic effects. | M-ITC-LNC showed significantly greater cytotoxicity than standard ITC solution. | [22] |

| Prostate Cancer | LNCaP & C4-2B docetaxel-resistant cells | Re-sensitized resistant cells to docetaxel by inhibiting ABCB1. | Efficiently reversed resistance in vitro. | [20] |

Clinical Data Summary

Clinical trials have provided evidence of itraconazole's benefit in several cancer settings.

| Cancer Type | Trial Phase | Treatment Regimen | Key Outcomes | Citation |

| Metastatic Castration-Resistant Prostate Cancer | Phase II | High-dose (600 mg/day) vs. low-dose (200 mg/day) itraconazole. | High-dose arm met primary endpoint. PSA progression-free survival (PFS) rate at 24 weeks was 48%. Median PFS was 35.9 weeks. | [5] |

| Basal Cell Carcinoma | Phase II | Oral itraconazole for patients with multiple tumors. | Tumor area decreased by an average of 24% in treated patients. | [3] |

| Metastatic Non-Squamous NSCLC | Phase II | Pemetrexed + Itraconazole (200 mg/day) vs. Pemetrexed alone. | Combination therapy showed improved disease stabilization, increased median PFS, and greater overall survival (OS). | |

| Refractory Pancreatic Cancer | Retrospective | Docetaxel, Gemcitabine, Carboplatin + Itraconazole (400 mg/day). | Response rate of 37%. Median OS of 11.4 months. | [4][23] |

| Refractory Ovarian Cancer | Retrospective | Taxane-based chemotherapy + Itraconazole (400-600 mg/day). | Combination therapy prolonged overall survival. | [3][4] |

| Recurrent Ovarian Clear Cell Carcinoma | Retrospective | Chemotherapy + Itraconazole (400 mg/day). | Response rate of 44%. Median OS of 1,047 days. | [4] |

| Gastric Cancer | Retrospective | 5-FU-based chemotherapy +/- Itraconazole. | Median PFS: 204 days (with ITZ) vs. 153 days (without). Median OS: 382 days vs. 301 days. | [24] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-cancer effects of itraconazole.

Cell Proliferation Assay (MTT/CCK-8)

-

Cell Seeding: Plate cancer cells (e.g., A375 melanoma, SGC-7901 gastric) in 96-well plates at a density of 3,000-5,000 cells/well and incubate for 24 hours to allow attachment.[24][25]

-

Treatment: Treat cells with serial dilutions of itraconazole (e.g., 0.1 µM to 20 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

-

Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C. For MTT, subsequently add 150 µL of DMSO to dissolve formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Endothelial Cell Tube Formation Assay

-

Plate Coating: Coat a 96-well plate with Matrigel (50 µL/well) and allow it to polymerize at 37°C for 30 minutes.

-

Cell Treatment & Seeding: Pre-treat HUVECs with various concentrations of itraconazole or vehicle control for 1-2 hours. Seed the treated HUVECs (1.5 x 10^4 cells/well) onto the Matrigel-coated plate.

-

Incubation: Incubate the plate at 37°C for 6-18 hours to allow for the formation of capillary-like structures.

-

Imaging & Analysis: Photograph the tube networks using an inverted microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[12]

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treat cells with itraconazole for a specified time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE & Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-p-mTOR, anti-Gli1, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][25]

In Vivo Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 NSCLC or melanoma cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, itraconazole, chemotherapy, combination).

-

Treatment Administration: Administer itraconazole orally (e.g., via gavage) daily. Administer chemotherapy (e.g., cisplatin, intraperitoneally) according to its specific schedule.[12][16]

-

Monitoring & Endpoint: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health. At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors for downstream analysis (e.g., IHC, Western blot).

-

Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.

Conclusion and Future Directions

The cumulative evidence strongly supports the repositioning of itraconazole as a multifaceted anti-cancer agent. Its ability to concurrently inhibit angiogenesis, the Hedgehog and mTOR pathways, and reverse chemoresistance makes it an attractive candidate for combination therapies.[3][4] While promising results have been observed in several malignancies, further large-scale, randomized controlled trials are necessary to definitively establish its role in standard oncology practice. Future research should also focus on optimizing dosing schedules, exploring novel formulations like nanoparticles to improve bioavailability and efficacy, and identifying predictive biomarkers to select patient populations most likely to benefit from itraconazole treatment.[26][27]

References

- 1. Itraconazole: An Old Drug for Fungal Infection Finds New Life as Cancer Treatment | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]

- 2. cancertreatmentsresearch.com [cancertreatmentsresearch.com]

- 3. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]

- 6. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]

- 7. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. "Hedgehog pathway": a potential target of itraconazole in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]

- 12. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-fungal Drug Itraconazole Found to Inhibit Angiogenesis - BioResearch - Labmedica.com [labmedica.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of angiogenesis by the antifungal drug itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ar.iiarjournals.org [ar.iiarjournals.org]

- 20. Frontiers | Itraconazole Reverts ABCB1-Mediated Docetaxel Resistance in Prostate Cancer [frontiersin.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using miltefosine-modified lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Combination Chemotherapy with Itraconazole for Treating Metastatic Pancreatic Cancer in the Second-line or Additional Setting | Anticancer Research [ar.iiarjournals.org]

- 24. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Itraconazole exerts anti-liver cancer potential through the Wnt, PI3K/AKT/mTOR, and ROS pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [PDF] Repurposing Itraconazole Loaded PLGA Nanoparticles for Improved Antitumor Efficacy in Non-Small Cell Lung Cancers | Semantic Scholar [semanticscholar.org]

- 27. Repurposing Itraconazole Loaded PLGA Nanoparticles for Improved Antitumor Efficacy in Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Repurposing of Itraconazole: A Technical Guide to its Anti-Angiogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initially developed as a potent antifungal agent, itraconazole (B105839) has emerged as a compelling candidate for drug repurposing in oncology due to its significant anti-angiogenic properties. This technical guide provides an in-depth analysis of the discovery and elucidation of itraconazole's anti-angiogenic activity. It details the key experimental findings, outlines the methodologies of pivotal assays, and presents the current understanding of the molecular mechanisms involved. Quantitative data from seminal studies are summarized in structured tables for comparative analysis, and the complex signaling pathways are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of itraconazole in angiogenesis-dependent diseases.

Discovery of Anti-Angiogenic Properties

The anti-angiogenic potential of itraconazole was first identified through a large-scale screening of a library of FDA-approved drugs. Researchers were searching for compounds that could inhibit the proliferation of human endothelial cells, a critical process in angiogenesis.[1] Itraconazole, a triazole antifungal, emerged as a potent and unexpected inhibitor.[1] Subsequent in vivo studies confirmed these findings, demonstrating a significant reduction in blood vessel formation in mouse models treated with itraconazole. One key study revealed that itraconazole treatment reduced excess blood vessel growth in mice by 67% compared to a placebo.

Core Mechanisms of Anti-Angiogenic Action

Itraconazole exerts its anti-angiogenic effects through a multi-targeted approach, primarily by disrupting three key cellular processes: VEGFR2 signaling, mTOR signaling, and intracellular cholesterol trafficking.

Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary driver of angiogenesis. Itraconazole has been shown to inhibit VEGFR2 signaling through a unique mechanism. It disrupts the proper glycosylation of the VEGFR2 protein, leading to an accumulation of immature, non-functional receptors.[2][3] This hypoglycosylation impairs the trafficking of VEGFR2 to the cell surface and its subsequent activation upon binding to its ligand, VEGF.[2][3] The result is a blockade of downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival.

Disruption of mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Itraconazole has been shown to potently inhibit the mTOR signaling pathway in endothelial cells.[4] This inhibition is, in part, a consequence of its effects on cholesterol trafficking. By disrupting the normal flow of cholesterol within the cell, itraconazole triggers a cellular stress response that leads to the inactivation of the mTORC1 complex, a key component of the mTOR pathway. This results in decreased phosphorylation of downstream targets like S6 kinase (S6K) and 4E-BP1, ultimately leading to a halt in protein synthesis and cell cycle progression.[5]

Interference with Intracellular Cholesterol Trafficking

A novel aspect of itraconazole's anti-angiogenic mechanism is its ability to interfere with the intracellular trafficking of cholesterol. Itraconazole has been shown to bind to the Niemann-Pick C1 (NPC1) protein, a key regulator of cholesterol egress from late endosomes and lysosomes.[6][7] By inhibiting NPC1, itraconazole causes an accumulation of cholesterol within these organelles, mimicking the cellular phenotype of Niemann-Pick type C disease.[6][7] This disruption of cholesterol homeostasis has downstream consequences on both mTOR and VEGFR2 signaling, contributing significantly to its anti-angiogenic effects.

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of itraconazole has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings from this research.

Table 1: In Vitro Anti-Angiogenic Activity of Itraconazole

| Assay | Cell Type | Parameter | Itraconazole Concentration | Result | Reference |

| Proliferation | HUVEC | IC50 | ~0.2 µM | Potent inhibition of endothelial cell growth. | [8] |

| HemEC | IC50 (48h) | ~1 µM | Dose- and time-dependent inhibition. | [9] | |

| Migration | HUVEC | % Inhibition | 0.6 µM | Significant reduction in chemotactic migration. | [10] |

| Tube Formation | HUVEC | % Inhibition | 2 µM | Marked decrease in capillary-like structure formation. | [9] |

| HemEC | % Inhibition | 2 µM | Significant inhibition of tube formation. | [9] | |

| Apoptosis | HemEC | Apoptotic Rate | 2 µM | Increased apoptosis compared to control. | [9] |

| EA.hy926 | Caspase 3/7 Activity | 50 µM | 18% increase in caspase activity. | [11] |

HUVEC: Human Umbilical Vein Endothelial Cells; HemEC: Hemangioma Endothelial Cells; EA.hy926: Human Endothelial Hybrid Cell Line; IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of Itraconazole

| Model | Tumor Type | Treatment | Parameter | Result | Reference |

| Mouse Xenograft | NSCLC (LX-14) | 75 mg/kg, bid | Tumor Growth Inhibition | 72% inhibition after 14 days. | [12] |

| NSCLC (LX-7) | 75 mg/kg, bid | Tumor Growth Inhibition | 79% inhibition after 14 days. | [12] | |

| NSCLC (LX-14) | 75 mg/kg, bid | Microvessel Area | Reduction from 14.9% to 5.8%. | [12] | |

| NSCLC (LX-7) | 75 mg/kg, bid | Microvessel Area | Reduction from 21.9% to 9.7%. | [12] | |

| Cutaneous Squamous Cell Carcinoma | 80 mg/kg, bid | Tumor Volume | Significant reduction after 24 days. | [13] | |

| CAM Assay | Cervical Cancer Tissue | 40 µg/ml | Angiogenic Score | Strong anti-angiogenic effect. | [14] |

NSCLC: Non-Small Cell Lung Cancer; CAM: Chick Chorioallantoic Membrane; bid: twice daily.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-angiogenic activity of itraconazole.

Endothelial Cell Proliferation Assay

References

- 1. Inhibition of angiogenesis by the antifungal drug itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Targeting of NPC1 and VDAC1 by Itraconazole Leads to Synergistic Inhibition of mTOR Signaling and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Itraconazole inhibits proliferation, induces apoptosis, and reduces angiogenesis of hemangioma endothelial cells by downregulating the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. gynaecologyjournal.com [gynaecologyjournal.com]

Itraconazole's Impact on VEGF Signaling in Endothelial Cells

An In-depth Technical Guide:

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839) (ITZ), a triazole antifungal agent, has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels.[1][2][3][4] This activity is of significant interest for its potential application in oncology and other diseases characterized by pathological neovascularization.[1][3] A primary mechanism underlying its anti-angiogenic effect is the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway in endothelial cells. This document provides a detailed technical overview of the molecular mechanisms by which itraconazole impacts VEGF signaling, supported by quantitative data, experimental protocols, and pathway visualizations. Itraconazole exerts its effects through a multi-faceted approach, primarily by inhibiting the proper glycosylation, trafficking, and subsequent activation of VEGF Receptor 2 (VEGFR2), the principal transducer of VEGF-mediated angiogenic signals.[5][6] Furthermore, itraconazole modulates downstream signaling cascades, notably the mTOR pathway, through mechanisms involving cholesterol trafficking and the mitochondrial protein VDAC1.[1][7][8][9]

Core Mechanism of Action: Disruption of VEGFR2 Function

Itraconazole's anti-angiogenic activity is not mediated by the inhibition of its fungal target, lanosterol (B1674476) 14α-demethylase (14DM), in human cells, suggesting a distinct mechanism of action.[5][10] The core of its effect on the VEGF pathway lies in its ability to interfere with the maturation and function of VEGFR2.

Inhibition of VEGFR2 Glycosylation and Trafficking

A key discovery revealed that itraconazole treatment leads to the accumulation of immature, under-glycosylated forms of VEGFR2 in endothelial cells.[5][6] This interference with the maturation of N-linked glycans on the receptor protein disrupts its proper trafficking to the cell surface.[5][6] Consequently, there is a significant decrease in the cell surface expression of mature VEGFR2, which in turn inhibits the binding of its ligand, VEGF.[5][6] This effect appears to be linked to itraconazole's known ability to disrupt intracellular cholesterol trafficking.[5][11] Restoring cellular cholesterol levels has been shown to rescue VEGFR2 glycosylation and signaling, suggesting that the effects on glycosylation are downstream of a common target related to lipid homeostasis.[5][6]

Inhibition of VEGFR2 Phosphorylation and Downstream Signaling

The reduction in functional VEGFR2 at the cell surface leads to a potent inhibition of VEGF-stimulated receptor activation. Upon binding VEGF, VEGFR2 typically undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades. In endothelial cells treated with itraconazole, this autophosphorylation is significantly diminished.[5]

Specifically, in Human Umbilical Vein Endothelial Cells (HUVECs) treated with 400 nM itraconazole, VEGFR2 phosphorylation was inhibited by 80% two minutes after VEGF stimulation.[5] This blockade extends to immediate downstream signaling molecules. The phosphorylation of Phospholipase C γ1 (PLCγ1), a direct substrate of activated VEGFR2, was inhibited by 60% under the same conditions.[5] This demonstrates that itraconazole effectively uncouples VEGF stimulation from its intracellular signaling machinery at the receptor level.

Impact on the mTOR Signaling Pathway